molecular formula C24H26N6O6 B2361582 1-({1-[(2-Phenylethyl)sulfonyl]piperidin-4-yl}methyl)azepane CAS No. 1251598-85-2

1-({1-[(2-Phenylethyl)sulfonyl]piperidin-4-yl}methyl)azepane

Cat. No.: B2361582
CAS No.: 1251598-85-2
M. Wt: 494.508
InChI Key: GIFLXGVMMVXMKE-UHFFFAOYSA-N
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Description

1-({1-[(2-Phenylethyl)sulfonyl]piperidin-4-yl}methyl)azepane is a complex organic compound that features a piperidine ring and an azepane ring connected through a sulfonyl group and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({1-[(2-Phenylethyl)sulfonyl]piperidin-4-yl}methyl)azepane typically involves multiple steps, starting with the preparation of the piperidine and azepane rings. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The azepane ring is similarly prepared through cyclization reactions. The sulfonyl group is introduced via sulfonation reactions, and the phenylethyl group is attached through alkylation reactions. The final step involves coupling the piperidine and azepane rings through the sulfonyl and phenylethyl groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-({1-[(2-Phenylethyl)sulfonyl]piperidin-4-yl}methyl)azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-({1-[(2-Phenylethyl)sulfonyl]piperidin-4-yl}methyl)azepane has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-({1-[(2-Phenylethyl)sulfonyl]piperidin-4-yl}methyl)azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-({1-[(2-Phenylethyl)sulfonyl]piperidin-4-yl}methyl)azepane is unique due to its dual ring structure, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for exploring new therapeutic avenues and chemical reactions.

Properties

IUPAC Name

5-amino-N-(2,4-dimethoxyphenyl)-1-[[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O6/c1-13-17(27-24(36-13)14-6-9-18(33-3)20(10-14)35-5)12-30-22(25)21(28-29-30)23(31)26-16-8-7-15(32-2)11-19(16)34-4/h6-11H,12,25H2,1-5H3,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFLXGVMMVXMKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=C(C=C2)OC)OC)CN3C(=C(N=N3)C(=O)NC4=C(C=C(C=C4)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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